Unlike nisin A, which primarily targets Gram-positive bacteria, nisin Z exhibits activity against both Gram-positive and Gram-negative bacteria []. This broader spectrum makes it a promising candidate for treating infections caused by a wider range of pathogens, including those resistant to conventional antibiotics. Studies have shown its effectiveness against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) [].
Biofilms are communities of bacteria that adhere to surfaces and form a protective layer, making them difficult to eradicate with antibiotics. Nisin Z demonstrates anti-biofilm properties, disrupting biofilm formation and enhancing the effectiveness of conventional antibiotics []. This makes it a valuable tool for combating chronic infections associated with biofilms, such as diabetic foot ulcers.
Nisin Z is a naturally occurring bacteriocin, classified as a lantibiotic, produced by the fermentation of Lactococcus lactis. It consists of 34 amino acids and is characterized by a unique polycyclic structure that contributes to its antimicrobial properties. Nisin Z differs from its closely related variant, nisin A, by a single amino acid substitution at position 27, where asparagine replaces histidine. This minor alteration influences its solubility and biological activity, making nisin Z particularly effective against a broad spectrum of Gram-positive bacteria, including foodborne pathogens .
Nisin Z exhibits a bactericidal mode of action primarily through its interaction with the lipid II molecule, a key component in bacterial cell wall synthesis. By binding to lipid II, nisin Z disrupts the integrity of the bacterial membrane, leading to cell lysis. The compound remains stable across a range of pH levels but shows reduced activity at neutral and alkaline conditions. Notably, it retains significant antimicrobial activity even after autoclaving at 110 °C for 10 minutes at acidic pH .
Nisin Z demonstrates potent antimicrobial activity against various Gram-positive bacteria and has shown promise against some Gram-negative strains under specific conditions. Its mechanism involves forming pores in bacterial membranes, which leads to ion influx and eventual cell death. Additionally, recent studies indicate that nisin Z possesses anti-cancer properties, particularly in skin cancer models, where it induces apoptosis in melanoma cells and modulates immune responses .
The synthesis of nisin Z is primarily achieved through fermentation processes involving Lactococcus lactis strains. The production typically involves culturing the bacteria in nutrient media followed by purification steps such as cation-exchange chromatography and lyophilization. Chemical synthesis methods are not commonly used due to high costs and complexity associated with producing this peptide on a large scale .
Nisin Z is widely utilized in food preservation due to its ability to inhibit microbial growth, thereby extending shelf life and ensuring food safety. It is commonly added to dairy products and processed foods as a natural preservative. Beyond food applications, nisin Z is being explored for therapeutic uses in medicine, particularly for its potential anti-cancer effects and as an alternative to conventional antibiotics in treating infections caused by resistant bacterial strains .
Research has demonstrated that nisin Z's antimicrobial efficacy can be influenced by various salts and buffer components. Studies using nuclear magnetic resonance spectroscopy have shown that different salts can alter the chemical environment of nisin Z in solution, affecting its stability and activity. This highlights the importance of ionic strength and specific ion interactions in modulating its biological function .
Nisin Z shares similarities with other lantibiotics but has distinct characteristics that set it apart. Below is a comparison with notable similar compounds:
| Compound | Amino Acid Difference | Antimicrobial Spectrum | Unique Features |
|---|---|---|---|
| Nisin A | Histidine at position 27 | Primarily Gram-positive bacteria | Higher solubility at low pH |
| Lactocin S | Varies | Gram-positive bacteria | Different structural conformation |
| Lacticin 3147 | Varies | Broad spectrum including some Gram-negative bacteria | More complex structure with additional modifications |
Nisin Z's unique amino acid composition contributes to its specific solubility profile and biological activity, making it an interesting candidate for further research in both food safety and therapeutic applications .
Nisin Z is a posttranslationally modified antimicrobial peptide that differs from nisin A by having an asparagine residue at position 27 instead of histidine [8]. The genetic locus responsible for nisin Z biosynthesis consists of eleven genes organized in a cluster known as nisABTCIPRKFEG [8] [16]. This gene cluster is arranged into distinct operons that coordinate the production, modification, transport, immunity, and regulation of nisin Z [7] [17].
The organization of the nisin gene cluster follows a specific arrangement where the genes are grouped according to their functional roles [16]. The first operon contains the structural gene nisA (or nisZ in the case of nisin Z), which encodes the nisin precursor peptide containing an N-terminal leader sequence of 23 amino acids [16]. This structural gene is followed by the modification and transport genes nisB, nisT, and nisC, which are jointly transcribed as part of the same operon [16] [9].
The second operon includes the nisI gene, which encodes an immunity protein that protects the producer strain from its own nisin [17]. The nisI gene is preceded by an internal promoter, enabling expression of the immunity protein before full nisin production is established [17]. This strategic arrangement ensures that the producer organism develops immunity before synthesizing potentially lethal amounts of the antimicrobial peptide [17].
The third operon contains the regulatory genes nisR and nisK, which are preceded by a weak constitutive promoter [17] [18]. These genes encode the two-component regulatory system that controls the expression of the nisin biosynthetic genes [17] [18]. The constitutive expression of nisRK ensures that the sensor (NisK) and regulator (NisR) proteins are continuously available for signal transduction [6].
The fourth operon encodes the immunity proteins NisFEG, which work cooperatively with NisI to provide full protection against nisin [17]. This operon is controlled by a nisin-inducible promoter, ensuring that additional immunity factors are produced when nisin levels increase [7] [17].
Table 1: Organization and Function of Genes in the Nisin Z Biosynthetic Cluster
| Gene | Function | Operon | Promoter Type |
|---|---|---|---|
| nisA/Z | Encodes nisin precursor peptide | First | Nisin-inducible |
| nisB | Dehydratase for serine/threonine modification | First | Nisin-inducible |
| nisT | ABC transporter for modified precursor export | First | Nisin-inducible |
| nisC | Cyclase for thioether bridge formation | First | Nisin-inducible |
| nisI | Immunity protein (lipoprotein) | Second | Constitutive |
| nisP | Protease for leader peptide removal | First | Nisin-inducible |
| nisR | Response regulator | Third | Constitutive |
| nisK | Histidine kinase sensor | Third | Constitutive |
| nisF | Immunity protein (ABC transporter) | Fourth | Nisin-inducible |
| nisE | Immunity protein (ABC transporter) | Fourth | Nisin-inducible |
| nisG | Immunity protein (ABC transporter) | Fourth | Nisin-inducible |
The physical arrangement of these genes within the cluster is critical for the coordinated expression and regulation of nisin Z biosynthesis [7] [16]. The presence of inverted repeat sequences between certain genes, such as between nisA and nisB, may act as transcription terminators and could be responsible for limited read-through, affecting the expression levels of downstream genes [6]. This sophisticated genetic organization ensures the efficient production of nisin Z while protecting the producer organism from its antimicrobial effects [16] [17].
The biosynthesis of nisin Z is regulated by a sophisticated two-component regulatory system consisting of the histidine kinase NisK and the response regulator NisR [4] [11]. This system enables the producer organism to control nisin production through an autoinduction mechanism, where extracellular nisin acts as a signal molecule that triggers its own synthesis [16] [17].
NisK is a transmembrane histidine kinase that functions as a receptor for fully matured nisin Z in the extracellular environment [17]. When nisin Z binds to NisK, it initiates a signal transduction cascade that begins with the autophosphorylation of a specific histidine residue in NisK [17]. This autophosphorylation event represents the first step in the signal transduction pathway and is directly triggered by the presence of extracellular nisin Z [4] [17].
Following autophosphorylation, NisK transfers the phosphate group to NisR, which serves as the transcriptional activator in this regulatory system [11] [17]. The phosphorylated NisR binds to specific promoter regions within the nisin gene cluster, particularly the nisA/Z and nisF promoters [11]. This binding activates the transcription of the structural gene nisA/Z and the downstream genes nisBTCIP from the nisA/Z promoter, as well as the transcription of the nisFEG genes from the nisF promoter [11] [7].
The autoinduction mechanism creates a positive feedback loop where the presence of nisin Z in the extracellular environment leads to increased production of nisin Z [16]. This regulatory circuit allows the producer organism to rapidly amplify nisin production in response to the detection of nisin in its surroundings [16] [17]. The system is dose-dependent, meaning that the expression level of the nisin genes correlates with the concentration of nisin present in the environment [16].
The NisRK two-component system exhibits remarkable specificity for nisin as an inducer [6]. Studies have shown that while nisin and certain nisin mutants can act as inducers, other antimicrobial peptides are incapable of triggering this regulatory system [6]. This specificity ensures that the nisin biosynthetic machinery is activated only in response to the appropriate signal molecule [6] [16].
The genes encoding NisR and NisK are constitutively expressed, ensuring that the sensor and regulator proteins are continuously available to detect and respond to the presence of nisin [6] [17]. This constitutive expression is driven by the nisR promoter, which operates independently of nisin regulation [6]. The continuous production of NisK and NisR is essential for maintaining the responsiveness of the autoinduction system [6] [17].
The NisRK two-component regulatory system has been extensively studied and has found applications beyond nisin biosynthesis [15]. The nisin-controlled gene expression (NICE) system, which utilizes the NisRK regulatory components, has become a widely used tool for controlled gene expression in various gram-positive bacteria [15] [16]. This system allows for the precise regulation of gene expression in response to varying concentrations of nisin, making it valuable for both research and biotechnological applications [15] [16].
The biosynthesis of nisin Z involves a complex series of post-translational modifications that transform the ribosomally synthesized precursor peptide into the mature, biologically active form [5] [12]. These modifications are catalyzed by specialized enzymes encoded within the nisin gene cluster, primarily NisB and NisC, which introduce unique structural features essential for nisin Z's antimicrobial activity [9] [12].
NisB is a dehydratase that catalyzes the first step in the post-translational modification process [12] [13]. This enzyme specifically targets serine and threonine residues in the core peptide region of the nisin precursor, converting them to dehydroalanine and dehydrobutyrine, respectively [5] [12]. The dehydration reaction proceeds through a two-step mechanism: first, a glutamate is transferred from glutamyl-tRNA^Glu^ to specific serine or threonine side chains, introducing glutamylated intermediates; subsequently, these intermediates undergo glutamate elimination to yield the dehydrated amino acids [9]. This process occurs with absolute stereoselectivity, ensuring the correct configuration of the dehydrated residues [9].
Structural studies of NisB have revealed that it contains two separate domains responsible for the glutamylation and glutamate elimination steps [9]. Site-directed mutagenesis experiments have identified several critical residues in NisB that are essential for its catalytic activity [12]. Mutations of conserved residues such as Y80F and H961A result in a complete lack of dehydration activity, while mutations at positions R83 and R87 lead to incomplete dehydration [12]. These findings indicate that these residues play direct roles in the catalytic mechanism of NisB [12].
Following dehydration, NisC catalyzes the formation of thioether bridges (lanthionine rings) by facilitating the conjugate addition of cysteine thiols to the dehydrated amino acids [9] [13]. This cyclization reaction creates the characteristic ring structures of nisin Z, which include one lanthionine and four methyllanthionines [9]. Crystal structure analysis of NisC has revealed that it consists of two domains: a bowl-forming α-toroid domain and an SH2-like domain [9]. At the center of the shallow bowl formed by these domains lies the catalytic site containing a coordinated zinc ion, which is essential for NisC's cyclization activity [9].
The directionality of nisin modification has been studied extensively, with evidence suggesting that dehydration and ring formation proceed in an N-to-C-terminal direction [9]. This directional processing ensures the correct sequential formation of the five thioether rings that characterize the mature nisin Z structure [9] [14].
NisT, an ABC transporter, is responsible for the export of the fully modified nisin precursor from the cell [16]. This transporter consists of a transmembrane domain that forms the translocation channel and a nucleotide-binding domain that provides energy for transport through ATP hydrolysis [9]. NisT functions as a homodimer and can transport various forms of the nisin precursor, including fully modified, partially modified, and even unmodified forms, provided they contain the nisin leader peptide [9] [16].
The final step in nisin Z maturation occurs extracellularly and involves the removal of the leader peptide by the protease NisP [16]. This proteolytic cleavage releases the mature, biologically active nisin Z molecule [16]. The leader peptide plays multiple roles during the biosynthetic process: it prevents premature antimicrobial activity, serves as a recognition element for the modification enzymes, and facilitates the interaction with the transport machinery [9] [16].
Table 2: Key Enzymes Involved in Nisin Z Post-Translational Modifications
| Enzyme | Function | Catalytic Mechanism | Essential Residues | Substrate Specificity |
|---|---|---|---|---|
| NisB | Dehydration of serine and threonine residues | Two-step process: glutamylation followed by elimination | Y80, H961, R83, R87 | Recognizes nisin leader peptide |
| NisC | Formation of thioether bridges | Zinc-dependent cyclization | Zinc-coordinating residues | Acts on dehydrated precursor |
| NisT | Export of modified precursor | ATP-dependent transport | H551 in H-loop | Transports leader peptide-containing precursors |
| NisP | Removal of leader peptide | Proteolytic cleavage | Serine protease active site | Cleaves between leader and core peptide |
Recent studies using fluorescently labeled proteins have provided insights into the subcellular localization and assembly of the nisin biosynthetic machinery [9]. These investigations have revealed that NisB and NisC localize predominantly at the cell poles, specifically at the "old" pole in dividing cells [9]. In contrast, NisT is distributed uniformly around the cell periphery and is recruited to the poles only when needed for the transport of fully modified precursor nisin [9]. This spatial organization suggests a dynamic assembly and disassembly of the nisin biosynthetic complex, with NisB playing a central role in recruiting other components to the cell poles [9].
The post-translational modification enzymes of nisin Z exhibit remarkable substrate flexibility, allowing them to modify and process a wide range of peptides beyond the natural nisin precursor [13]. This property has been exploited for the biotechnological production of novel lantibiotics and therapeutic peptides containing dehydrated amino acids and thioether bridges [13] [14].
The nisF promoter plays a crucial role in the regulation of immunity genes within the nisin Z biosynthetic cluster [7] [11]. This promoter controls the expression of the nisFEG operon, which encodes proteins involved in self-immunity against nisin Z [7] [17]. The transcriptional control of the nisF promoter involves complex mechanisms that ensure appropriate expression levels in response to nisin presence [7] [11].
The nisF promoter is characterized by a specific sequence architecture that enables its regulation by the NisRK two-component system [6] [7]. Primer extension analysis has mapped the transcription initiation site of the nisF promoter, revealing its core promoter elements [6]. The promoter contains atypical -35 and -10 regions, with the -35 region starting with CTG and positioned 20 base pairs upstream of the -10 region [6]. This arrangement is reminiscent of other lactococcal promoters and may contribute to the specific regulation of nisF expression [6].
A distinctive feature of the nisF promoter is its similarity to the nisA promoter sequence [6] [7]. Both promoters contain a partially conserved region that is critical for transcriptional control [6]. This conserved element, identified as the TCT-N8-TCT motif located at position -39 to -26 upstream of the transcription start site, may serve as a binding site for the phosphorylated NisR response regulator [6] [8]. The presence of this motif in both promoters explains their similar regulation patterns and responsiveness to nisin induction [6] [8].
The nisF promoter is strictly nisin-inducible, showing no activity in the absence of nisin [7] [11]. Experimental studies using transcriptional fusions to reporter genes have demonstrated that the nisF promoter is activated only in the presence of nisin and functional NisRK proteins [7]. When nisin is added to the growth medium, the nisF promoter drives the expression of the downstream nisFEG genes, leading to increased immunity against nisin [7] [11].
The strength of the nisF promoter relative to other promoters in the nisin gene cluster has been assessed using reporter gene assays [6]. These studies have shown that the nisF promoter exhibits lower activity compared to the nisA promoter, suggesting a difference in transcription initiation efficiency between these two nisin-regulated promoters [6]. This differential strength may reflect the biological requirement for higher expression of the structural and modification genes compared to the immunity genes [6].
The transcriptional control of the nisF promoter is dependent on the phosphorylation state of the NisR response regulator [11] [17]. When NisR is phosphorylated by NisK in response to nisin detection, it binds to specific sequences within the nisF promoter region, activating transcription [11] [17]. This phosphorylation-dependent binding ensures that the expression of immunity genes is tightly coupled to the presence of nisin in the environment [11] [17].
Table 3: Comparison of nisF and nisA Promoter Characteristics
| Feature | nisF Promoter | nisA Promoter |
|---|---|---|
| Transcription Start Site | Mapped by primer extension | Mapped by primer extension |
| -35 Region | Starts with CTG | Starts with CTG |
| -10 Region | 20 bp downstream of -35 | Similar to nisF |
| Conserved Motif | TCT-N8-TCT at position -39 to -26 | TCT-N8-TCT at similar position |
| Regulation | Nisin-inducible via NisRK | Nisin-inducible via NisRK |
| Relative Strength | Lower than nisA | Higher than nisF |
| Binding Factor | Phosphorylated NisR | Phosphorylated NisR |
The molecular mechanisms underlying the interaction between phosphorylated NisR and the nisF promoter involve specific DNA-protein interactions [19]. Transcription factors like NisR typically contain a DNA binding domain that recognizes specific sequences within the promoter region [19]. Upon phosphorylation, NisR undergoes conformational changes that enhance its ability to bind to these recognition sequences and recruit RNA polymerase to initiate transcription [19]. This recruitment process involves interactions between NisR and components of the transcriptional machinery, facilitating the formation of a productive transcription initiation complex [19].